![molecular formula C15H25Cl3N4O2 B13573651 2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tricyclic core with multiple functional groups, making it a subject of interest in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride typically involves multiple steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted anilines and aldehydes under acidic or basic conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via nucleophilic substitution reactions. Common reagents include dimethylamine and ethyl halides.
Final Assembly and Purification: The final step involves the coupling of the tricyclic core with the dimethylaminoethyl group, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, often requiring advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the tricyclic core, potentially opening the rings or reducing double bonds.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as sodium azide (NaN3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce partially or fully reduced tricyclic derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays and structural biology.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets suggest applications in drug development, particularly for conditions involving the central nervous system.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in various applications, including the development of new materials and catalysts.
作用機序
The mechanism by which 2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic core allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
- 2-{6-[2-(Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride
- 2-{6-[2-(Propan-2-yloxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride
Uniqueness
Compared to similar compounds, 2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride stands out due to its specific functional groups and the resulting chemical properties. Its dimethylaminoethyl group, in particular, provides unique reactivity and interaction potential, making it a versatile compound in various research and industrial applications.
特性
分子式 |
C15H25Cl3N4O2 |
|---|---|
分子量 |
399.7 g/mol |
IUPAC名 |
2-[3-[2-(dimethylamino)ethyl]-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C15H22N4O2.3ClH/c1-18(2)5-6-19-12-10-14-13(20-7-8-21-14)9-11(12)17-15(19)3-4-16;;;/h9-10H,3-8,16H2,1-2H3;3*1H |
InChIキー |
SGVLBLYXIJVDQO-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C2=CC3=C(C=C2N=C1CCN)OCCO3.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


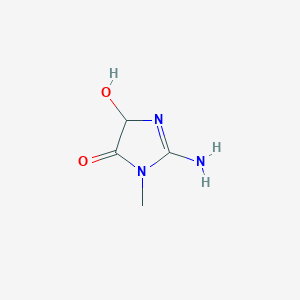


![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
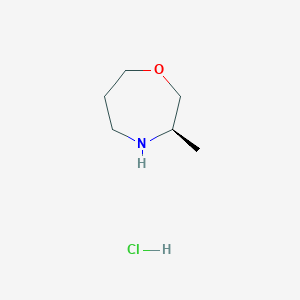
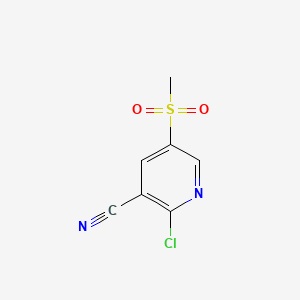
![tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)


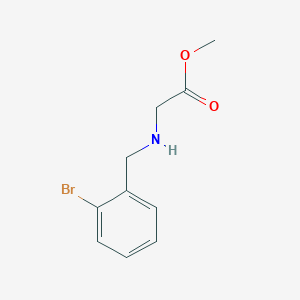
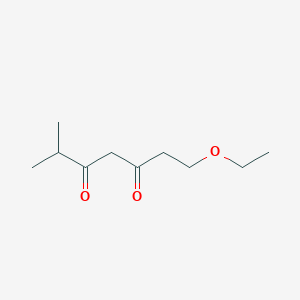
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
